7-Bromo-4-(hydroxy(oxido)amino)-5-methyl-2,1,3-benzothiadiazole
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Overview
Description
7-Bromo-4-(hydroxy(oxido)amino)-5-methyl-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a bromine atom, a hydroxy(oxido)amino group, and a methyl group attached to a benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(hydroxy(oxido)amino)-5-methyl-2,1,3-benzothiadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a suitable benzothiadiazole precursor, followed by the introduction of the hydroxy(oxido)amino group through a series of reactions. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-(hydroxy(oxido)amino)-5-methyl-2,1,3-benzothiadiazole can undergo various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the benzothiadiazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
7-Bromo-4-(hydroxy(oxido)amino)-5-methyl-2,1,3-benzothiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-(hydroxy(oxido)amino)-5-methyl-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Another brominated compound with applications in medicinal chemistry.
7-Bromo-4-hydroxycoumarin: A brominated coumarin derivative with potential biological activities.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A brominated benzoxazinone with applications in organic synthesis.
Uniqueness
7-Bromo-4-(hydroxy(oxido)amino)-5-methyl-2,1,3-benzothiadiazole is unique due to its specific combination of functional groups and the benzothiadiazole ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Properties
CAS No. |
70733-29-8 |
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Molecular Formula |
C7H4BrN3O2S |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
7-bromo-5-methyl-4-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C7H4BrN3O2S/c1-3-2-4(8)5-6(10-14-9-5)7(3)11(12)13/h2H,1H3 |
InChI Key |
HUMWHYXXWVTAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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